molecular formula C15H8N2O B181927 11H-Indeno[1,2-b]quinoxalin-11-one CAS No. 6954-91-2

11H-Indeno[1,2-b]quinoxalin-11-one

Cat. No. B181927
CAS RN: 6954-91-2
M. Wt: 232.24 g/mol
InChI Key: GUGBQOJXKJAMTE-UHFFFAOYSA-N
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Description

11H-Indeno[1,2-b]quinoxalin-11-one is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by its indenoquinoxaline skeleton, which is a fused polycyclic system combining an indene and a quinoxaline ring. This structure is of interest due to its presence in compounds with diverse biological activities.

Synthesis Analysis

The synthesis of 11H-Indeno[1,2-b]quinoxalin-11-one derivatives has been achieved through various methods. One approach involves the condensation of ninhydrin with o-phenylenediamines or pyridine-2,3-diamines using mandelic acid as an organo-catalyst at room temperature, which is noted for its mild reaction conditions and green chemistry aspects . Another method includes a one-pot three-component 1,3-dipolar cycloaddition reaction, generating complex compounds with excellent diastereoselectivity . Additionally, a one-pot four-component reaction has been developed to synthesize novel 2'-aminospiro derivatives of 11H-Indeno[1,2-b]quinoxalin-11-one, highlighting the versatility of this compound in facilitating the construction of diverse molecular skeletons .

Molecular Structure Analysis

The molecular structure of 11H-Indeno[1,2-b]quinoxalin-11-one derivatives has been explored through various synthetic strategies. For instance, the reaction with 4-hydroxy proline under microwave irradiation yields novel pyrrole compounds , while the reaction with semi(thiosemi)carbazides leads to the formation of spiro compounds with oxa(thia)diazole rings . The structural diversity of the synthesized compounds is further demonstrated by the formation of spiro[indenoquinoxalino-pyran] skeletons .

Chemical Reactions Analysis

11H-Indeno[1,2-b]quinoxalin-11-one undergoes a variety of chemical reactions, which are instrumental in the synthesis of pharmacologically active compounds. For example, its reaction with various primary aromatic amines results in indeno[1, 2-b]quinoxalin-11-ylidenamines with potential antinociceptive, anti-inflammatory, and antiepileptic activities . The compound's reactivity also allows for the generation of azomethine ylides, which participate in 1,3-dipolar cycloadditions to produce spiro-fused structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 11H-Indeno[1,2-b]quinoxalin-11-one and its derivatives are closely related to their molecular structures. The synthesis and characterization of two diastereoisomers of a spiro compound derived from 11H-Indeno[1,2-b]quinoxalin-11-one have been reported, with their 1H NMR spectra analyzed both experimentally and computationally using GIAO NMR calculations . These studies provide insights into the electronic and steric factors influencing the properties of these compounds.

Scientific Research Applications

Synthetic Applications

  • Microwave Irradiation in Synthesis : 11H-Indeno[1,2-b]quinoxalin-11-one derivatives, like 11-(1H-pyrrol-1-yl)-11H-indeno[1,2-b]quinoxaline, are synthesized using montmorillonite K10 under microwave irradiation. This method offers good yields and signifies the compound's utility in heterocyclic compound synthesis (Azizian et al., 2005).

  • Organocatalysis at Room Temperature : The compound is also involved in the synthesis of 11H-indeno[1,2-b]pyrido[3,2-e]pyrazin-6-one derivatives. This process uses mandelic acid as an organocatalyst at room temperature, highlighting its role in greener chemistry practices (Sharma et al., 2021).

  • Silica Sulfuric Acid-Catalyzed Synthesis : Another synthetic application involves the use of silica sulfuric acid as a catalyst under microwave irradiation to yield novel pyrrole compounds. This showcases the versatility of 11H-Indeno[1,2-b]quinoxalin-11-one in various reaction conditions (Azizian et al., 2005).

  • One-Pot Synthesis Methods : The compound is also integral to one-pot synthesis methods for creating complex compounds with spiro-fused 11H-indeno[1,2-b]quinoxaline. This demonstrates its efficiency in streamlined synthetic procedures (Filatov et al., 2018).

Pharmaceutical and Biological Applications

  • Potential Antimicrobial Agents : Certain derivatives, such as N′-(11H-indeno[1,2-b]quinoxalin-11-ylidene)benzohydrazonamides, exhibit significant antibacterial and antifungal activities. This suggests the compound's potential in developing new antimicrobial drugs (Gomaa et al., 2020).

  • DNA Interaction and Anticancer Studies : Derivatives have been studied for their interaction with DNA and anticancer properties. For instance, quinoxaline-based organometallic Re(I) carbonyls show promising results in ROS and lipid peroxidation studies related to cancer treatment (Varma et al., 2021).

  • c-Jun N-terminal Kinase Inhibitors : 11H-Indeno[1,2-b]quinoxalin-11-one derivatives have been evaluated as c-Jun N-terminal kinase inhibitors, suggesting their potential in anti-inflammatory drug development (Schepetkin et al., 2019).

  • Antinociceptive and Anti-inflammatory Properties : Some novel derivatives have shown promising antinociceptive and anti-inflammatory activities, indicating their potential therapeutic applications (Rajasekaran, 2007).

Nanotechnology Applications

  • Functionalization of Nanotubes : Derivatives of the compound have been attached to carboxylated multi-wall nanotubes, demonstrating its role in the functionalization of nanomaterials for potential pharmaceutical applications (Azizian et al., 2013).

Future Directions

11H-Indeno[1,2-b]quinoxalin-11-one derivatives have potential pharmaceutical applications . According to ADME results, compound 3 is potentially highly bioavailable and has potential to be used for the treatment of neuroinflammation and ischemia–reperfusion injury . This suggests that future research could focus on exploring the therapeutic potential of 11H-Indeno[1,2-b]quinoxalin-11-one derivatives.

properties

IUPAC Name

indeno[1,2-b]quinoxalin-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O/c18-15-10-6-2-1-5-9(10)13-14(15)17-12-8-4-3-7-11(12)16-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGBQOJXKJAMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219805
Record name 11H-Indeno(1,2-b)quinoxalin-11-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11H-Indeno[1,2-b]quinoxalin-11-one

CAS RN

6954-91-2
Record name 11H-Indeno[1,2-b]quinoxalin-11-one
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Record name 11H-Indeno(1,2-b)quinoxalin-11-one
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Record name 11H-Indeno[1,2-b]quinoxalin-11-one
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Record name 11H-Indeno(1,2-b)quinoxalin-11-one
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Record name INDENO(1,2-B)QUINOXALIN-11-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
265
Citations
GA Eldeken, FA El-Samahy, EM Zayed… - Journal of Molecular …, 2022 - Elsevier
In this study, olefin adducts were synthesized from Wittig reactions on carbonyl group and stereo-identity of the alkene products. The reaction of 11H-Indeno[1,2-b]quinoxalin-11-one …
Number of citations: 8 www.sciencedirect.com
IA Schepetkin, AI Khlebnikov, AS Potapov… - European journal of …, 2019 - Elsevier
c-Jun N-terminal kinases (JNKs) play a central role in many physiologic and pathologic processes. We synthesized novel 11H-indeno[1,2-b]quinoxalin-11-one oxime analogs and …
Number of citations: 64 www.sciencedirect.com
MR Mohammadizadeh - Arkivoc, 2006 - arkat-usa.org
Some new spiro derivatives (5a-h, 9a-c and 13a-c) of 11H-indeno [1, 2-b] quinoxalin-11-ones 1a-b and 6H-indeno [1, 2-b] pyrido [3, 2-e] pyrazin-6-one 6 and isatin 10 were synthesized …
Number of citations: 47 www.arkat-usa.org
AR Kovrizhina, EI Samorodova, AI Khlebnikov - Molbank, 2021 - mdpi.com
11H-Indeno[1,2-b]quinoxaline derivatives present an important type of nitrogen-containing heterocyclic compound that are useful intermediate products in organic synthesis and have …
Number of citations: 3 www.mdpi.com
RM Ghalib, R Hashim, O Sulaiman… - … Section E: Structure …, 2010 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 66| Part 6| June 2010| Page o1494 https://doi.org/10.1107/S1600536810019252 …
Number of citations: 11 scripts.iucr.org
SA Liakhov, IA Schepetkin, OS Karpenko, HI Duma… - Molecules, 2021 - mdpi.com
c-Jun N-terminal kinase (JNK) plays a central role in stress signaling pathways implicated in important pathological processes, including rheumatoid arthritis and ischemia-reperfusion …
Number of citations: 12 www.mdpi.com
A Sharma, G Kaur, D Singh, VK Gupta… - Current …, 2022 - ingentaconnect.com
Aims: Synthesis of 11H-indeno[1,2-b]quinoxalin-11-ones as well as 6H-indeno[ 1,2-b]pyrido[3,2-e]pyrazin-6-one derivatives under greener conditions. Background: Quinoxaline and …
Number of citations: 3 www.ingentaconnect.com
J Azizian, AR Karimi, Z Kazemizadeh… - …, 2005 - thieme-connect.com
Facile reaction involving 4-hydroxy proline and activated carbonyl compounds such as 11H-indeno [1, 2-b] quinoxalin-11-one and isatin derivatives catalyzed by silica sulfuric acid …
Number of citations: 31 www.thieme-connect.com
IB Kutyashev, AY Barkov, NS Zimnitskiy… - Chemistry of …, 2019 - Springer
(3+2) Cycloaddition of azomethine ylide generated in situ from 11H-indeno[1,2-b]quinoxalin-11-one and proline to 3-nitro-2-trifluoro- (trichloro)methyl- and 3-nitro-2-phenyl-2H-…
Number of citations: 19 link.springer.com
VV Matveevskaya, DI Pavlov, AS Potapov - Inorganics, 2022 - mdpi.com
Two half-sandwich iridium(III) and rhodium(III) complexes with 11H-indeno[1,2-b]quinoxalin-11-one oxime (IQ-1) ligand were prepared by the reaction of the proligand with [M(Cp*)Cl 2 ] …
Number of citations: 1 www.mdpi.com

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